Cas no 32578-99-7 (3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl-)
![3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl- structure](https://ja.kuujia.com/scimg/cas/32578-99-7x500.png)
3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl- 化学的及び物理的性質
名前と識別子
-
- 3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl-
- 2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one
- 32578-99-7
- EN300-7913205
- SCHEMBL14924516
-
- インチ: InChI=1S/C10H14O2/c1-9(2)5-4-6(9)10(3)8(12-10)7(5)11/h5-6,8H,4H2,1-3H3
- InChIKey: FAZVMCOEZIXWMK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 166.099379685g/mol
- 同位素质量: 166.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 29.6Ų
3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7913205-2.5g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 2.5g |
$978.0 | 2024-05-22 | |
Enamine | EN300-7913205-0.1g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 0.1g |
$439.0 | 2024-05-22 | |
Enamine | EN300-7913205-0.5g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 0.5g |
$479.0 | 2024-05-22 | |
Enamine | EN300-7913205-0.25g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 0.25g |
$459.0 | 2024-05-22 | |
Enamine | EN300-7913205-10.0g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 10.0g |
$2146.0 | 2024-05-22 | |
Enamine | EN300-7913205-0.05g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 0.05g |
$419.0 | 2024-05-22 | |
Enamine | EN300-7913205-1.0g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 1.0g |
$499.0 | 2024-05-22 | |
Enamine | EN300-7913205-5.0g |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.0,2,4]octan-5-one |
32578-99-7 | 95% | 5.0g |
$1448.0 | 2024-05-22 |
3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl- 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl-に関する追加情報
Professional Introduction to Compound with CAS No. 32578-99-7 and Product Name: 3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl
The compound with the CAS number 32578-99-7 and the product name 3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This tricyclic ketone derivative has garnered significant attention due to its unique structural framework and potential biological activities. The compound's intricate cyclic structure, characterized by a fused oxetane ring and a ketone functional group, makes it a subject of interest for synthetic chemists and medicinal researchers alike.
In recent years, the study of tricyclic compounds has seen considerable advancements, particularly in their application as pharmacophores in drug discovery. The 3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl system exhibits a high degree of conformational flexibility, which is often exploited to achieve specific biological interactions. This flexibility allows the molecule to adopt multiple binding conformations, potentially enhancing its affinity for target enzymes or receptors.
One of the most compelling aspects of this compound is its structural similarity to natural products known for their pharmacological properties. For instance, tricyclic scaffolds are frequently found in bioactive molecules isolated from plants and microorganisms. The presence of a ketone group and an oxetane ring in 3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl suggests that it may exhibit properties similar to those of these natural products, such as anti-inflammatory or antimicrobial effects.
Recent studies have demonstrated the utility of tricyclic compounds in the development of novel therapeutic agents. Researchers have been particularly interested in modifying the core structure to optimize pharmacokinetic profiles while maintaining biological activity. The 2,7,7-trimethyl substituents in this compound contribute to its steric environment, influencing both its reactivity and its interaction with biological targets. This makes it a valuable scaffold for further derivatization and exploration.
The synthesis of 3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl presents a significant challenge due to its complex three-dimensional architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition metal-catalyzed cyclizations and ring-closing metathesis have been instrumental in achieving the desired tricyclic framework.
In the context of medicinal chemistry, the oxetane ring is particularly noteworthy due to its ability to stabilize reactive intermediates and influence molecular shape. This feature can be leveraged to enhance binding affinity or modulate metabolic stability. The ketone group further contributes to the compound's reactivity, allowing for diverse functionalization strategies that can fine-tune its biological properties.
The potential applications of 3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for materials science applications as well,such as the development of novel polymers or liquid crystals with tailored properties.
As research continues to uncover new biological targets and synthetic strategies,the importance of tricyclic compounds like 3-Oxatricyclo[4.1.1.02,4]octan-5-one,2,7,7-trimethyl is likely to grow further。 Their ability to mimic natural product scaffolds while offering synthetic flexibility makes them indispensable tools for drug discovery and innovation.
In conclusion,the compound with CAS number 32578-99-7 represents a promising area of research with significant implications for both pharmaceuticals and materials science。 Its unique structural features,combined with recent advancements in synthetic chemistry,position it as a valuable asset for future investigations.
32578-99-7 (3-Oxatricyclo[4.1.1.02,4]octan-5-one, 2,7,7-trimethyl-) Related Products
- 887974-28-9((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)
- 1785359-41-2(2-Bromo-6-fluoro-3-hydroxyphenylacetic acid)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 1314715-75-7(2-(1-aminocyclobutyl)-5-chlorophenol)
- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)
- 2138427-58-2(Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate)
- 90888-61-2((2-methyl-1H-indol-3-yl)methanamine)
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)
- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)




